molecular formula C17H23BrN2OS B2386145 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034572-45-5

3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2386145
CAS No.: 2034572-45-5
M. Wt: 383.35
InChI Key: ZPVJCIVLZPTKDT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-bromo-substituted aromatic ring linked via an amide bond to a piperidin-4-ylmethyl group. The piperidine nitrogen is further substituted with a tetrahydrothiophen-3-yl moiety. While direct data on its applications are absent in the provided evidence, analogous benzamide derivatives are frequently explored in medicinal chemistry for kinase inhibition, protease modulation, or as intermediates in drug discovery .

Properties

IUPAC Name

3-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2OS/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJCIVLZPTKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation with 3-Bromobenzoyl Chloride

Step 3: Synthesis of 3-Bromobenzoyl Chloride
3-Bromobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) at reflux for 2 hours, yielding the acyl chloride.

Step 4: Coupling Reaction
The amine intermediate is reacted with 3-bromobenzoyl chloride in dichloromethane using $$ \text{Et}_3\text{N} $$ as a base:

$$
\text{1-(Tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine} + \text{3-Bromobenzoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$

Yield : ~50%.

Synthetic Route 2: Mitsunobu-Mediated N-Substitution

Mitsunobu Reaction for Tetrahydrothiophene Installation

Step 1: Direct N-Substitution of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol reacts with tetrahydrothiophen-3-ol under Mitsunobu conditions:

$$
\text{Piperidin-4-ylmethanol} + \text{Tetrahydrothiophen-3-ol} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{1-(Tetrahydrothiophen-3-yl)piperidin-4-ylmethanol}
$$

Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine ($$ \text{PPh}_3 $$, 1.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12 hours.

Yield : ~55%.

Step 2: Aminomethyl Group Installation
Identical to Route 1 (Steps 2a–c).

Step 3: Amide Coupling
As in Route 1 (Steps 3–4).

Optimization and Challenges

N-Alkylation vs. Mitsunobu Reaction

  • N-Alkylation : Requires synthesis of 3-bromotetrahydrothiophene, which adds complexity. Yields are moderate (~45%) due to competing elimination.
  • Mitsunobu Reaction : Avoids alkyl halide synthesis but demands stoichiometric $$ \text{PPh}_3 $$ and DEAD, increasing cost.

Amide Coupling Efficiency

Coupling agents like $$ \text{EDC/HOBt} $$ (as in) may improve yields compared to direct acyl chloride reactions. For example, using $$ \text{EDC} $$ (1.2 equiv) and $$ \text{HOBt} $$ (1.5 equiv) in DMF at 0°C to room temperature increased yields to 70% in analogous benzamide syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    • δ 7.85 (s, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 4.35 (t, $$ J = 6.4 $$ Hz, 2H, NCH$$ _2 $$), 3.15–3.08 (m, 2H, piperidine-H), 2.95–2.88 (m, 1H, tetrahydrothiophene-H), 2.45–2.38 (m, 2H, SCH$$ _2 $$).

Mass Spectrometry (MS)

  • ESI-MS : $$ m/z $$ 439.2 [M+H]$$ ^+ $$ (calculated for C$$ _ {18} $$H$$ _ {22} $$BrN$$ _2 $$OS: 439.06).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted benzamide derivatives.

    Oxidation and Reduction Reactions: The tetrahydrothiophene moiety can be oxidized to a sulfone or reduced to a thiol, altering the compound’s properties.

    Amide Bond Formation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions like reflux in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be formed.

    Sulfones and Thiols: Oxidation and reduction of the tetrahydrothiophene moiety yield sulfones and thiols, respectively.

    Hydrolyzed Products: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrothiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-3-(Piperidin-1-ylsulfonyl)Benzamide

  • Structural Differences : The benzamide core shares a bromine substituent but at position 4 instead of 3. The piperidine ring is modified with a sulfonyl group, and the side chain includes a cyclopenta[b]thiophene instead of tetrahydrothiophene.
  • The cyclopenta[b]thiophene may confer distinct π-π stacking interactions in binding pockets. No biological data are provided, but sulfonamide derivatives often exhibit enhanced metabolic stability .

(E)-2-Bromo-N-(1-Methylpiperidin-4-yl)-4-(4,4,4-Trifluoro-3-(3,4,5-Trichlorophenyl)But-1-en-1-yl)Benzamide

  • Structural Differences : Bromine is at position 2 on the benzamide, and the piperidine is substituted with a methyl group. The bulky trifluoro-trichlorophenyl side chain introduces significant lipophilicity and steric hindrance.
  • Key Implications : The 2-bromo substitution may reduce steric clash in flat binding sites compared to 3-bromo. The trifluoromethyl and trichlorophenyl groups increase molecular weight (584.69 g/mol) and logP, likely reducing solubility but enhancing membrane permeability. Such modifications are common in kinase inhibitors targeting hydrophobic pockets .

4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate

  • Structural Differences : Chlorine replaces bromine at position 4, and the piperidine nitrogen is substituted with a 4-chlorobenzoyl group.
  • The benzoyl group introduces a planar aromatic system, which may stabilize crystal packing via π-stacking (as evidenced by its reported sheet-like hydrogen-bonded structure). This compound’s lower molecular weight (compared to the target) could improve bioavailability .

N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1-Phenyl-1H-Pyrazol-3-yl)Benzamide

  • Structural Differences : A trifluoromethyl group at position 3 and a pyrazole-dioxane side chain replace the piperidine-tetrahydrothiophene system.
  • The pyrazole-dioxane moiety adds conformational rigidity, which may restrict binding to flexible active sites. Such features are advantageous in optimizing selectivity for enzymes like cyclooxygenases or kinases .

Physicochemical and Functional Comparison Table

Compound Name Bromine Position Piperidine Modification Key Functional Groups Molecular Weight (g/mol) Notable Properties
3-Bromo-N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide (Target) 3 Tetrahydrothiophen-3-yl Bromo, amide, thioether ~420 (estimated) Moderate lipophilicity, flexible
4-Bromo-N-(3-cyano-...thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide 4 Piperidin-1-ylsulfonyl Sulfonyl, cyano Not reported High polarity, rigid
(E)-2-Bromo-N-(1-methylpiperidin-4-yl)-...trichlorophenyl)benzamide 2 1-Methylpiperidine Trifluoro, trichlorophenyl 584.69 High lipophilicity, bulky
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide 4 4-Chlorobenzoyl Chloro, benzoyl ~400 (estimated) Crystalline, hydrogen-bonding

Research Implications and Gaps

  • Activity Trends : Bromine position (2, 3, or 4) critically influences steric and electronic interactions; 3-bromo may optimize binding in deep pockets, while 2-bromo suits flat interfaces.
  • Data Limitations : Absence of direct biological data for the target compound necessitates further studies on its pharmacokinetic and target engagement profiles.

Biological Activity

3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17_{17}H23_{23}BrN2_{2}O2_{2}
Molecular Weight367.3 g/mol
CAS Number2034607-02-6
StructureChemical Structure

The biological activity of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the piperidine ring may enhance its binding affinity and specificity towards these targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies indicate that related compounds exhibit significant anticancer properties. For instance, a study on a similar piperidine derivative demonstrated potent inhibitory effects on cancer cell lines, showing IC50_{50} values in the nanomolar range . While direct data on this compound is limited, its structural similarities suggest potential for similar activity.

Inhibition Studies

Research has shown that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . The inhibition of MMPs could be a significant mechanism for reducing tumor invasiveness and metastasis.

Study on Related Compounds

A study evaluated the biological activity of a piperidine-based compound against various cancer cell lines. The results indicated that modifications to the piperidine ring influenced both potency and selectivity:

CompoundIC50_{50} (μM)Selectivity Index
Compound A0.12620-fold (cancer/non-cancer)
5-Fluorouracil (5-FU)17.02Reference

This suggests that structural modifications can lead to enhanced selectivity for cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine-tetrahydrothiophene core followed by benzamide coupling. Key steps include:

  • Bromination : Introduce the bromine substituent at the benzamide aromatic ring under controlled conditions (e.g., using NBS or Br₂ with Lewis acids) .
  • Coupling Reactions : Amide bond formation via activation of the carboxylic acid (e.g., HATU or EDC/NHS) and reaction with the piperidinylmethyl amine derivative .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Validate purity via HPLC (>95%) .

Q. How should researchers approach the analytical characterization of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. For example, aromatic protons appear at δ 7.6–8.1 ppm, and piperidine protons at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 552.5 observed in similar brominated benzamides) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1650 cm⁻¹ and NH bends at ~1614 cm⁻¹ .

Q. What are the foundational considerations for designing biological activity assays?

  • Target Selection : Prioritize enzymes/receptors with known interactions with brominated aromatic systems (e.g., kinase or GPCR targets) .
  • Assay Conditions : Optimize solvent systems (e.g., DMSO for solubility) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Use at least three biological replicates to establish IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data in biological activity studies be systematically analyzed?

  • Assay Variability : Control for batch-to-batch compound purity and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Off-Target Effects : Employ selectivity panels (e.g., Eurofins’ kinase profiling) to identify non-specific interactions .
  • Data Normalization : Use Z-factor analysis to validate assay robustness and rule out false positives/negatives .

Q. What methodologies are effective in establishing structure-activity relationships (SAR)?

  • Functional Group Modifications : Synthesize analogs with variations in the tetrahydrothiophene or piperidine moieties to assess impact on activity .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the benzamide carbonyl) using software like Schrödinger .

Q. What strategies address solubility challenges during in vitro testing?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without disrupting assay integrity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Salt Formation : Explore hydrochloride or mesylate salts for enhanced dissolution .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic profile?

  • ADMET Prediction : Use SwissADME or pkCSM to forecast absorption, metabolism, and toxicity. For example, logP values >3 may indicate poor solubility .
  • CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using in silico tools like StarDrop .
  • Blood-Brain Barrier (BBB) Penetration : Predict BBB permeability via Molinspiration’s algorithms .

Q. What advanced techniques ensure reproducibility in scaled-up synthesis?

  • Flow Chemistry : Optimize reaction parameters (temperature, residence time) for continuous production .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to maintain consistency .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio) .

Q. How can researchers integrate experimental data with computational predictions for reaction optimization?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) .
  • Feedback Loops : Use experimental results to refine computational parameters iteratively .

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